molecular formula C4H12ClNS B042641 1-Amino-2-methyl-2-propanethiol hydrochloride CAS No. 32047-53-3

1-Amino-2-methyl-2-propanethiol hydrochloride

Cat. No. B042641
CAS RN: 32047-53-3
M. Wt: 141.66 g/mol
InChI Key: YZCAFAKJYGDMSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1-Amino-2-methyl-2-propanethiol hydrochloride involves multiple steps, starting from simple precursors to achieve the final compound with high purity and yield. For instance, the synthesis of a related antihypertensive drug labeled with carbon-14 starting from 1-naphthol-1-14C illustrates a complex synthesis route achieving a final product with high radiochemical purity and specific activity through recrystallization and high-pressure liquid chromatography (Gransden, Roth, & Takahashi, 1983). Another example involves the preparation of amino 5 methylthiazole, showing the transformation of starting materials through reactions with sodium hydroxide, potassium thiocyanide, and ammonia hydroxide, resulting in increased overall yield (De, 2002).

Molecular Structure Analysis

Molecular structure analysis often involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms within a compound. Studies on similar compounds have led to the detailed structural characterization, providing insights into their geometry and confirming structural assumptions based on spectroscopic data (Pengkiliya Devi et al., 2019).

Chemical Reactions and Properties

1-Amino-2-methyl-2-propanethiol hydrochloride can undergo various chemical reactions, highlighting its reactivity and functional group transformations. For example, reactions involving amino alcohols with formaldehyde and α,ω-dithiols lead to the synthesis of new compounds, demonstrating the compound's versatility in organic synthesis (Khabibullina et al., 2014).

Physical Properties Analysis

The physical properties of 1-Amino-2-methyl-2-propanethiol hydrochloride, such as solubility, melting point, and crystalline structure, play a crucial role in its application and handling. The physical characterization often requires analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide data on the thermal stability and phase transitions of the compound.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are fundamental aspects that determine the compound's suitability for specific applications. Investigations into the reactivity of related compounds, such as the synthesis of amino acid methyl esters via reactions with methanol, underscore the chemical versatility and potential utility of 1-Amino-2-methyl-2-propanethiol hydrochloride in synthetic chemistry (Li & Sha, 2008).

Scientific Research Applications

  • Isotopomer Synthesis : It's used in the synthesis of 1-amino-2-[3-13C]propanol hydrochloride, enabling the production of all 13C- and 15N-isotopomers of 1-amino-2-propanol for potential applications in chemical and pharmaceutical research (Iida, Nakajima, & Kajiwara, 2008).

  • Intermediate in Drug Synthesis : It's involved in the synthesis of 2-Amino-5-Methylthiazole and its intermediate Meloxicam, enhancing yield and use as a potential drug for treating pain (De, 2002).

  • Thermal Conductivity : It shows potential in thermal applications due to the thermal conductivities of its related compounds, 2-amino-2-methyl-1,3-propanediol (AMP) and 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS) (Zhi‐ying & Yu-Peng, 2001).

  • Antiradiation Agent : 3-amino-2-methyl-2-butanethiol hydrochloride, closely related to the compound of interest, is explored as a potential antiradiation agent demonstrating the versatility of similar compounds (Stacy, 1963).

  • Chemisorption and Molecular Conformation Studies : Its related compounds, like 2-methyl-1-propanethiol, are studied for chemisorption on silver surfaces and for molecular conformation, indicating their potential in various scientific fields such as materials science and molecular chemistry (Kwon, Kim, & Kim, 1987).

Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

1-amino-2-methylpropane-2-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCAFAKJYGDMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953917
Record name 1-Amino-2-methylpropane-2-thiol--hydrogen chloride (1/1)
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Molecular Weight

141.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methyl-2-propanethiol hydrochloride

CAS RN

32047-53-3
Record name 2-Propanethiol, 1-amino-2-methyl-, hydrochloride (1:1)
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Record name 1-Amino-2-methyl-2-propanethiol hydrochloride
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Record name 32047-53-3
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Record name 1-Amino-2-methylpropane-2-thiol--hydrogen chloride (1/1)
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Record name 1-amino-2-methyl-2-propanethiol hydrochloride
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Record name 2-Propanethiol, 1-amino-2-methyl-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MR Elzes, N Akeroyd, JFJ Engbersen… - Journal of controlled …, 2016 - Elsevier
… from Aldrich; dimethyl sulfoxide (DMSO, 99.6%), methanol (100%) and dichloromethane (99%) were purchased from VWR and 1-amino-2-methyl-2-propanethiol hydrochloride (98%) …
Number of citations: 54 www.sciencedirect.com
SA Abboud, MD El hadji Cisse, H Bénédetti… - scholar.archive.org
… 1-Amino-2-methyl-2-propanethiol hydrochloride (2.HCl) was purchased from Key organics (Camelford, UK). DIEA was purchased from Carlo Erba (Val-de-Reuil, France). …
Number of citations: 0 scholar.archive.org
LA Tyler, JC Noveron, MM Olmstead… - Inorganic …, 2000 - ACS Publications
… S-trityl-1-amino-2-methyl-2-propanethiol: A batch of 10.5 g (0.07 mol) of 1-amino-2-methyl-2-propanethiol hydrochloride was dissolved in 100 mL of trifluoroacetic acid (TFA) and 19.6 g (…
Number of citations: 94 pubs.acs.org
JC Noveron, R Herradora, MM Olmstead… - Inorganica chimica …, 1999 - Elsevier
… A batch of 2.78 g (19.6 mmol) of 1-amino-2-methyl-2-propanethiol hydrochloride was added to a solution of 0.45 g (19.6 mmol) of elemental sodium in 25 ml of degassed methanol. Next…
Number of citations: 59 www.sciencedirect.com
M Lipowska, L Hansen, R Cini, X Xu, H Choi… - Inorganica chimica …, 2002 - Elsevier
… A solution of 1-amino-2-methyl-2-propanethiol hydrochloride (5.0 g, 0.035 mol) and TrOH (9.19 g, 0.035 mol) in trifluoroacetic acid (50 ml) was stirred for 4 days. The product was …
Number of citations: 33 www.sciencedirect.com
Y Zhang, W Yang, K Xu, M Ma… - Letters in Drug Design & …, 2013 - ingentaconnect.com
… The synthesis of 1-Amino-2methyl-2-propanethiol hydrochloride (8) followed the procedure … 1-amino-2-methyl-2-propanethiol hydrochloride (8) (6 mmol) was added to the afore solution …
Number of citations: 4 www.ingentaconnect.com
DK Nagesha, X Liang, AA Mamedov… - The Journal of …, 2001 - ACS Publications
… sulfide (Ultra puris, Fluka), 1-amino-2-methyl-2-propanethiol hydrochloride (Aldrich), and p-… TG) or 320 mg of 1-amino-2-methyl-2-propanethiol hydrochloride (AMPT) were dissolved in …
Number of citations: 109 pubs.acs.org
DJK Nagesha - 2002 - shareok.org
… xH20](Strem), 1-thioglycerol [C3HsOS](Aldrich), 1-amino-2methyl-2-propanethiol hydrochloride (Aldrich), thioacetamide [C2HsNS](Aldrich), 2,2'bipyridine (Sigma), bismuth nitrate …
Number of citations: 1 shareok.org
H Kern - 2016 - digital.lib.washington.edu
… The solution was added to a solution of 1-amino-2-methyl-2propanethiol hydrochloride (1.6 g, 11.30 mmol) in 20 mL methanol over 30 minutes. The reaction was stirred under N2 for 40 …
Number of citations: 0 digital.lib.washington.edu
LA Tyler - 2002 - search.proquest.com
… The S-trityl-1-amino-2-methyl-2-propanethiol hydrochloride is then reacted with picolyl … by coupling S-trityl-1-amino-2-methyl-2propanethiol hydrochloride and picolinic acid in pyridine …
Number of citations: 2 search.proquest.com

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